molecular formula C10H12ClNO B086731 2-Chloro-N-phenethylacetamide CAS No. 13156-95-1

2-Chloro-N-phenethylacetamide

Cat. No. B086731
Key on ui cas rn: 13156-95-1
M. Wt: 197.66 g/mol
InChI Key: LNWWGHNQLOXRTF-UHFFFAOYSA-N
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Patent
US04898862

Procedure details

5 ml of triethylamine were added to a solution of 3.64 g of phenethylamine dissolved in 35 ml of methylene chloride, and the mixture was stirred, whilst ice-cooling. 2.63 ml of chloroacetyl chloride were then added dropwise to the mixture over a period of 5 minutes, after which it was stirred for 30 minutes whilst ice-cooling. The reaction mixture was then concentrated by evaporation under reduced pressure, after which ethyl acetate was added to the residue. The ethyl acetate solution was washed, in turn, with water, with a 5% w/v aqueous solution of sodium bicarbonate, with 10% w/v aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride. It was then dried, and the solvent was distilled off. The residue was recrystallized from a mixture of ethyl acetate and hexane, to give 4.96 g of the title compound as pale yellow-brown needles melting at 62°-65° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([NH2:16])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl:17][CH2:18][C:19](Cl)=[O:20]>C(Cl)Cl>[Cl:17][CH2:18][C:19]([NH:16][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:20]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.64 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
2.63 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred, whilst ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
after which it was stirred for 30 minutes whilst ice-
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
after which ethyl acetate was added to the residue
WASH
Type
WASH
Details
The ethyl acetate solution was washed, in turn, with water, with a 5% w/v aqueous solution of sodium bicarbonate, with 10% w/v aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
It was then dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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